(E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BRD-K81418403 or ML239 and has a molecular weight of 465.35 g/mol. In
Scientific Research Applications
Novel Synthesis Methods and Analogue Studies
A study presents a new synthesis of the catechol-O-methyltransferase (COMT) inhibitor, entacapone, highlighting the potential of using similar synthetic strategies for related compounds. This method involves amine-mediated demethylation under mild conditions. The synthesis technique and the exploration of demethylation scope could offer valuable insights for synthesizing analogues of (E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide, potentially enhancing its application in drug development and biochemical research. Preliminary studies indicated in vitro activity against tuberculosis and dengue, suggesting possible therapeutic applications of such compounds (Harisha et al., 2015).
Chemical Characterization and X-ray Crystallography
Another relevant study focused on the chemical characterization and X-ray crystallography of an anticonvulsant enaminone, revealing insights into molecular structure, preferred conformations, and biological activity. Understanding the molecular structure and energetically preferred conformations through such studies can be critical for the development of new pharmaceutical compounds, suggesting that similar approaches could be applied to (E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide to explore its potential as a bioactive molecule (Edafiogho et al., 2003).
Anticancer and Immunomodulating Potential
Analogues of A77 1726, the active metabolite of the immunosuppressive drug leflunomide, were synthesized and analyzed, demonstrating the molecular structures, crystal packing, and hydrogen-bonding networks. These analogues, showing similar structural features to the compound , were investigated for their potential in inhibiting the tyrosine kinase epidermal growth factor receptor (EGFR), a target in cancer therapy. This highlights the potential research application of (E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide in developing anticancer and immunomodulating agents (Ghosh et al., 1999).
properties
IUPAC Name |
(E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O4/c1-3-27-18-7-4-15(20)10-13(18)9-14(11-21)19(24)22-17-6-5-16(23(25)26)8-12(17)2/h4-10H,3H2,1-2H3,(H,22,24)/b14-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOQKOJXSIQXCF-NTEUORMPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.